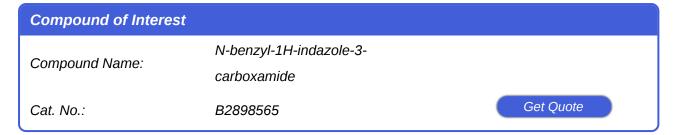


N-benzyl-1H-indazole-3-carboxamide synthesis protocol

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An In-Depth Technical Guide to the Synthesis of N-benzyl-1H-indazole-3-carboxamide

This technical guide provides a comprehensive overview of a validated protocol for the synthesis of **N-benzyl-1H-indazole-3-carboxamide**, a molecule of interest in medicinal chemistry and drug development. The synthesis involves a two-step process commencing from a protected indazole derivative. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental procedures, quantitative data, and a visual representation of the synthesis workflow.

Overview of the Synthetic Pathway

The synthesis of **N-benzyl-1H-indazole-3-carboxamide** is primarily achieved through a two-step reaction sequence. The first step involves the formation of the key intermediate, 1H-indazole-3-carboxylic acid, from a protected indazole. The subsequent step is an amide coupling reaction between 1H-indazole-3-carboxylic acid and benzylamine to yield the final product.

Experimental Protocols

The following protocols are based on established laboratory procedures and provide a step-by-step guide for the synthesis.[1][2]

Synthesis of 1H-indazole-3-carboxylic acid



This procedure outlines the synthesis of the carboxylic acid intermediate from a protected indazole.

Materials:

- SEM-protected Indazole
- Dry Tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi) (2.5 M in hexane)
- Carbon Dioxide (CO2) gas
- Hydrochloric Acid (HCl)
- Diethyl ether
- 10% Sodium Bicarbonate (NaHCO3) solution
- Citric acid solution

Procedure:

- Dissolve SEM-protected indazole (11 g, 44.33 mmol) in dry THF (60 mL) in a reaction vessel under a nitrogen atmosphere.
- Cool the solution to -70°C.
- Add n-BuLi (19.49 mL, 48.76 mmol, 1.1 equiv) dropwise to the solution. Stir the resulting bright yellow solution at -70°C for 30 minutes.
- Briefly warm the reaction mixture to 0°C for 10 minutes, then re-cool to -40°C.
- Pass CO2 gas into the reaction mixture in small portions at -40°C for 90 minutes.
- Add 1N HCl (60 mL) to the reaction mixture and allow it to warm to room temperature.
- Reflux the mixture at 80°C for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).



- After completion, evaporate the THF under reduced pressure.
- Basify the residue with a 10% NaHCO3 solution and wash with diethyl ether (2 x 50 mL).
- Acidify the aqueous layer with a citric acid solution to precipitate the solid product.
- Filter the solid, and dry it in an oven at 35°C to afford 1H-indazole-3-carboxylic acid.

Synthesis of N-benzyl-1H-indazole-3-carboxamide

This procedure details the amide coupling reaction to form the final product.

Materials:

- 1H-indazole-3-carboxylic acid
- Dimethylformamide (DMF)
- Hydroxybenzotriazole (HOBT)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl)
- Triethylamine (TEA)
- Benzylamine
- Ice water
- 10% Methanol in Chloroform
- 10% Sodium Bicarbonate (NaHCO3) solution
- Brine solution
- Sodium Sulfate (Na2SO4)

Procedure:

• Dissolve 1H-indazole-3-carboxylic acid (0.1 g, 0.61 mmol) in DMF.



- To this solution, add HOBT (0.1 g, 0.74 mmol, 1.2 equiv), EDC.HCl (0.141 g, 0.74 mmol, 1.2 equiv), and TEA (0.187 g, 1.85 mmol, 3 equiv).
- Stir the reaction mixture at room temperature for 15 minutes.
- Add benzylamine (0.61 mmol, 1 equiv) to the reaction mixture and continue stirring at room temperature for 4-6 hours.
- Monitor the reaction progress using TLC.
- Upon completion, pour the reaction mixture into ice water (20 mL).
- Extract the product with 10% Methanol in Chloroform (2 x 30 mL).
- Wash the combined organic layers with 10% NaHCO3 solution (25 mL) and brine solution.
- Dry the organic layer over Na2SO4 and evaporate the solvent under reduced pressure.
- Purify the crude product by column chromatography using a step gradient of 0-5% Methanol in Chloroform to obtain N-benzyl-1H-indazole-3-carboxamide.[1][2]

Data Presentation

The following tables summarize the quantitative data for the synthesized compounds.

Table 1: Physicochemical and Yield Data

Compound	Formula	Molecular Weight (g/mol)	Melting Point (°C)	Yield (%)
1H-indazole-3- carboxylic acid	C8H6N2O2	162.15	259-262	98
N-benzyl-1H- indazole-3- carboxamide	C15H13N3O	251.28	145-148	-



Yield for **N-benzyl-1H-indazole-3-carboxamide** was not explicitly stated as a percentage in the source but was obtained from the described procedure.

Table 2: Spectroscopic Data

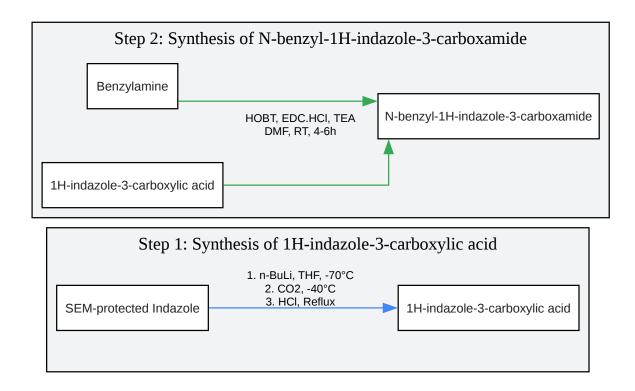
Compound	IR (KBr, cm⁻¹)	¹H NMR (DMSO-d ₆ , δ ppm)	
1H-indazole-3-carboxylic acid	3280, 3186, 2945, 1687, 1588, 1518, 1486, 1382, 1282, 1174, 1149, 914, 779	-	
N-benzyl-1H-indazole-3- carboxamide	3407, 3184, 1651, 1544, 1471, 1348, 1260, 1239, 1150, 1080, 956, 779, 680	4.52 (d, 2H, J = 6.8 Hz), 7.22-7.43 (m, 7H), 7.64 (d, 1H, J = 8.0 Hz), 8.21 (d, 1H, J = 8.2 Hz), 9.08 (br, t, 1H), 13.88 (s, 1H)[1]	

¹H NMR data for 1H-indazole-3-carboxylic acid was not provided in the primary source.

Visualization of the Synthesis

The following diagrams illustrate the chemical transformations and the overall experimental workflow.

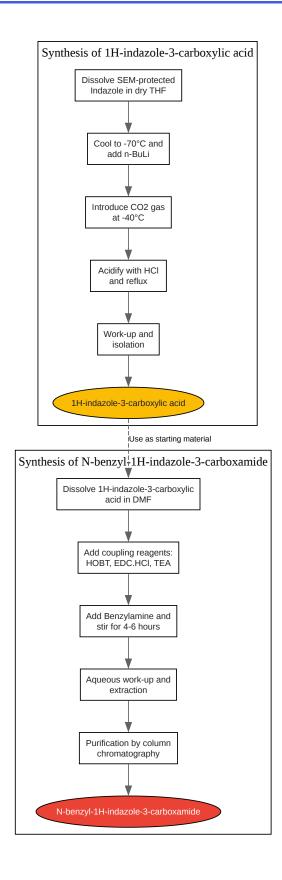




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Caption: Chemical synthesis pathway for N-benzyl-1H-indazole-3-carboxamide.





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Caption: Step-by-step experimental workflow for the synthesis.



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References

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- 2. researchgate.net [researchgate.net]
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